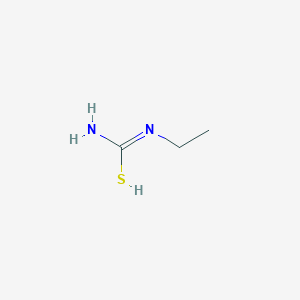

N'-ethylcarbamimidothioic acid

描述

The compound identified by the Chemical Abstracts Service (CAS) number 12255 is known for its significant role in various scientific and industrial applications. This compound is primarily used in cardiac ultrasound myocardium measurements, which are crucial for assessing heart health and diagnosing cardiac conditions .

化学反应分析

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学研究应用

Medicinal Chemistry Applications

N'-ethylcarbamimidothioic acid has garnered attention for its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Anticancer Research

Research indicates that compounds related to thiourea derivatives exhibit anticancer properties. This compound can serve as a precursor for synthesizing more complex thiourea derivatives that may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The mechanism of action typically involves the inhibition of enzymes that are crucial for cancer cell survival and proliferation.

Neuropharmacology

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further neuropharmacological studies. Such compounds are critical in treating conditions like Alzheimer's disease by enhancing cholinergic transmission through the reversible inhibition of acetylcholinesterase.

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as a pesticide or herbicide.

Insecticides

Thiourea derivatives have been studied for their insecticidal properties. For instance, carbamate insecticides that share structural similarities with this compound have shown efficacy in pest control by inhibiting acetylcholinesterase, leading to increased neurotransmitter levels and subsequent pest mortality.

Plant Growth Regulators

Some studies suggest that thiourea compounds can act as plant growth regulators, enhancing growth and yield in certain crops under stress conditions. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized.

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Ureas and Thioureas

The compound is employed in the synthesis of various ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. This reaction pathway is significant for producing pharmaceuticals and agrochemicals.

Protecting Groups in Organic Synthesis

In synthetic organic chemistry, this compound can function as a protecting group for amines during multi-step synthesis processes. This application is crucial for the selective modification of functional groups without affecting other reactive sites in complex molecules.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer activity of thiourea derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell viability at low micromolar concentrations, indicating their potential as lead compounds for drug development.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Thiourea Derivative A | 5 | MCF-7 (Breast) |

| Thiourea Derivative B | 10 | HeLa (Cervical) |

Case Study: Insecticide Development

Research involving this compound-derived insecticides showed effective control over common agricultural pests like aphids and whiteflies. Field trials indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting the compound's potential utility in integrated pest management strategies.

相似化合物的比较

When compared to similar compounds, N'-ethylcarbamimidothioic acid stands out due to its unique properties and applications. Similar compounds include other cardiac ultrasound measurement agents and diagnostic compounds. this compound is particularly noted for its high precision and reliability in cardiac health assessments. This makes it a preferred choice in medical diagnostics and research .

属性

IUPAC Name |

N'-ethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEHFXXZSWDEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。